molecular formula C11H11NO B1455939 3,8-Dimethylquinolin-4-ol CAS No. 76925-53-6

3,8-Dimethylquinolin-4-ol

Cat. No. B1455939
CAS RN: 76925-53-6
M. Wt: 173.21 g/mol
InChI Key: KLHHEEHMFWOUKR-UHFFFAOYSA-N
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Description

3,8-Dimethylquinolin-4-ol is an organic compound with the CAS Number: 76925-53-6 . It has a molecular weight of 173.21 and its IUPAC name is 3,8-dimethyl-4-quinolinol . The compound is typically stored as a powder .


Molecular Structure Analysis

The InChI code for 3,8-Dimethylquinolin-4-ol is 1S/C11H11NO/c1-7-4-3-5-9-10(7)12-6-8(2)11(9)13/h3-6H,1-2H3, (H,12,13) . This indicates that the compound has a quinoline core structure with methyl groups at the 3 and 8 positions and a hydroxyl group at the 4 position .


Physical And Chemical Properties Analysis

3,8-Dimethylquinolin-4-ol is a powder . Its molecular weight is 173.21 . Unfortunately, the available resources do not provide further information on its physical and chemical properties.

Scientific Research Applications

Organic Optoelectronics and OLEDs

BODIPY-based materials, closely related to quinoline structures, have emerged as platforms for various applications including sensors, organic thin-film transistors, and organic photovoltaics. Their application as active materials in OLED devices has been explored, indicating potential for 3,8-Dimethylquinolin-4-ol in optoelectronic applications (Squeo & Pasini, 2020).

Medicinal Chemistry

8-Hydroxyquinoline and its derivatives have drawn attention for their significant biological activities. These compounds have been explored for the development of broad-spectrum drug molecules targeting several life-threatening diseases including cancer, HIV, and neurodegenerative disorders, suggesting a potential therapeutic application for 3,8-Dimethylquinolin-4-ol (Gupta, Luxami, & Paul, 2021).

Antimalarial and Antiprotozoal Drugs

Chloroquine, a well-known antimalarial derived from the quinoline scaffold, has inspired the development of novel compounds based on its structure. This indicates the potential of quinoline derivatives like 3,8-Dimethylquinolin-4-ol in the management of malaria and possibly other infectious diseases (Njaria, Okombo, Njuguna, & Chibale, 2015).

Antioxidant Applications

Research on analogues of ethoxyquin, a quinoline derivative, highlights their antioxidant efficacy. This suggests potential for 3,8-Dimethylquinolin-4-ol in applications requiring antioxidant properties, such as food preservation and possibly in therapeutic contexts to mitigate oxidative stress (de Koning, 2002).

Hemolytic Effects and Genetic Defects

Studies on 8-aminoquinoline compounds, including their hemolytic effects in glucose-6-phosphate dehydrogenase (G6PD) deficient individuals, provide insights into the safety profile and therapeutic limitations of quinoline derivatives. This research underscores the importance of considering genetic variability in the therapeutic application of compounds like 3,8-Dimethylquinolin-4-ol (Beutler, 1959).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word is "Warning" .

properties

IUPAC Name

3,8-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-4-3-5-9-10(7)12-6-8(2)11(9)13/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHHEEHMFWOUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Dimethylquinolin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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